(m-Tolylsulfonyl)-D-proline
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Overview
Description
(m-Tolylsulfonyl)-D-proline is a compound with the molecular formula C12H15NO4S. It is a derivative of proline, a naturally occurring amino acid, and contains a sulfonyl group attached to a tolyl (methylphenyl) ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (m-Tolylsulfonyl)-D-proline typically involves the reaction of D-proline with m-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The purification process may involve crystallization or advanced chromatographic techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
(m-Tolylsulfonyl)-D-proline undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding sulfoxide.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under mild conditions.
Major Products
The major products formed from these reactions include sulfone and sulfoxide derivatives, as well as various substituted proline compounds .
Scientific Research Applications
(m-Tolylsulfonyl)-D-proline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential as a protease inhibitor and its role in enzyme catalysis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating diseases such as cancer and bacterial infections.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of (m-Tolylsulfonyl)-D-proline involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, inhibiting their activity. This interaction can disrupt key biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(p-Tolylsulfonyl)-D-proline: Similar structure but with the sulfonyl group attached to the para position of the tolyl ring.
(o-Tolylsulfonyl)-D-proline: Similar structure but with the sulfonyl group attached to the ortho position of the tolyl ring.
(m-Tolylsulfonyl)-L-proline: The enantiomer of (m-Tolylsulfonyl)-D-proline, with different stereochemistry.
Uniqueness
This compound is unique due to its specific stereochemistry and the position of the sulfonyl group on the tolyl ring. These features contribute to its distinct reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H15NO4S |
---|---|
Molecular Weight |
269.32 g/mol |
IUPAC Name |
(2R)-1-(3-methylphenyl)sulfonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H15NO4S/c1-9-4-2-5-10(8-9)18(16,17)13-7-3-6-11(13)12(14)15/h2,4-5,8,11H,3,6-7H2,1H3,(H,14,15)/t11-/m1/s1 |
InChI Key |
ALLYQSSIEPEGQX-LLVKDONJSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCC[C@@H]2C(=O)O |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCCC2C(=O)O |
Origin of Product |
United States |
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